1,3,5-Tribromobenzene
Overview
Description
1,3,5-Tribromobenzene is an organic compound with the chemical formula C₆H₃Br₃This compound appears as a colorless solid and is known for its high melting point of 122°C and boiling point of 271°C . It is primarily used as an intermediate in organic synthesis and has applications in various scientific fields.
Biochemical Analysis
Biochemical Properties
1,3,5-Tribromobenzene is a precursor to C3-symmetric molecules . It undergoes a Suzuki reaction with three equivalents of 4-formylphenylboronic acid to form 1,3,5-tris(4-formylphenyl)benzene, a monomer for covalent organic frameworks
Temporal Effects in Laboratory Settings
The solubility of this compound in five kinds of binary solvent mixtures was measured by a gravimetric method . The solubility data were positively correlated with the molar fraction of good solvent and temperature
Preparation Methods
1,3,5-Tribromobenzene can be synthesized through several methods:
Bromination of Aniline: Brominating aniline with elemental bromine produces 2,4,6-tribromoaniline.
Replacement of Amino Group: The amino group of 3,5-dibromoaniline can be replaced with bromine to yield this compound.
Alkyne Trimerisation: The action of light on bromoacetylene can effect an alkyne trimerisation to form this compound.
Decomposition and Reduction: Decomposition of 2,4,6-tribromophenylhydrazine or reduction of 2,4,6-tribromobenzenediazonium sulfate can also produce this compound.
Industrial production methods often involve the use of ethanol and benzene, followed by the addition of concentrated sulfuric acid and sodium nitrite, resulting in high purity and yield .
Chemical Reactions Analysis
1,3,5-Tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki reactions with boronic acids to form trisubstituted benzenes.
Reduction Reactions: Reduction of this compound can yield corresponding brominated products.
Formation of Molecular Complexes: It forms molecular complexes with fullerenes and other compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed include trisubstituted benzenes and brominated derivatives.
Scientific Research Applications
1,3,5-Tribromobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate for the preparation of various organic compounds, including 1,3,5-trimethoxytoluene.
Pharmaceuticals: It acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It forms molecular complexes with fullerenes, which are used in material science research.
Analytical Chemistry: It is employed as an internal standard during derivatization steps in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry.
Mechanism of Action
The mechanism of action of 1,3,5-tribromobenzene involves its ability to form molecular complexes and participate in substitution reactions. It acts as a precursor to C₃-symmetric molecules and undergoes Suzuki reactions to form trisubstituted benzenes . The molecular targets and pathways involved include the formation of covalent organic frameworks and interactions with fullerenes .
Comparison with Similar Compounds
1,3,5-Tribromobenzene can be compared with other similar compounds such as:
1,3,5-Trichlorobenzene: Similar in structure but contains chlorine atoms instead of bromine.
1,3,5-Trifluorobenzene: Contains fluorine atoms and exhibits different reactivity due to the electronegativity of fluorine.
1,3,5-Triiodobenzene: Contains iodine atoms and has a higher molecular weight and different reactivity compared to this compound.
The uniqueness of this compound lies in its ability to form stable molecular complexes and its use as an intermediate in various organic synthesis reactions.
Properties
IUPAC Name |
1,3,5-tribromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUZLFWHVQCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052307 | |
Record name | 1,3,5-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-39-1 | |
Record name | 1,3,5-Tribromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tribromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 626-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62439 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3,5-TRIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TD0U1OAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-tribromobenzene?
A1: this compound has a molecular formula of C6H3Br3 and a molecular weight of 314.80 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. For instance, scalar relaxation measurements of 13C NMR signals in this compound have been used to determine bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. []
- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information on molecular vibrations and can be used in conjunction with IR for a more comprehensive analysis. []
Q3: How does the morphology of materials synthesized using this compound as a building block influence their properties?
A3: Research has shown that the morphology of two-dimensional conjugated microporous polymers (CMPs) synthesized using this compound as a monomer significantly affects their ability to absorb organic solvents. For instance, plate-like CMPs synthesized in mesitylene exhibit superior absorption compared to spherical or tubular morphologies obtained when using toluene or p-xylene, respectively. []
Q4: Can organosilicate low-k films be fabricated using this compound?
A4: Yes, organosilicate low-k films containing 1,3- and 1,3,5-benzene bridges can be fabricated using this compound through spin-on deposition and evaporation induced self-assembling techniques. []
Q5: Can this compound be used in cross-coupling reactions?
A5: Yes, this compound is a versatile reagent in various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling: It can be reacted with arylboronic acids to synthesize star polymers, as demonstrated in the synthesis of three-arm star polymers with styrene. []
- Sonogashira Coupling: this compound can be coupled with terminal alkynes to synthesize various organic molecules, including TrisK derivatives. [, ]
- Palladium-Catalyzed Coupling: This allows for the introduction of ferrocenylvinyl groups to the benzene ring, generating (ferrocenylvinyl)arenes with interesting electrochemical properties. []
Q6: How is computational chemistry employed in research on this compound derivatives?
A6: Computational methods like molecular mechanics calculations (MM2) are used to predict properties such as rotational barriers in molecules like 1,3,5-tris(1-naphthyl)benzene. These calculations are essential for understanding the conformational behavior of these molecules. [] Additionally, computational studies are utilized to investigate factors influencing the stability of silametacyclophanes derived from this compound. []
Q7: How does the degree of bromination in benzene derivatives influence their biological activity?
A7: Studies on the induction of arylesterase activity by halogenated benzenes revealed that the presence and position of bromine atoms significantly impact enzyme activity. For example, this compound exhibited inducing capabilities, while hexabromobenzene did not. [, , ]
Q8: Has this compound been detected in the environment?
A8: Yes, this compound has been detected in environmental samples. Studies have found elevated concentrations of this compound in the deep water of Lake Geneva. [] It has also been detected in snow cores from the Devon Ice Cap, indicating its potential for long-range atmospheric transport. []
Q9: How does the bioconcentration factor (BCF) of brominated aromatics relate to their environmental persistence?
A9: Research on the bioconcentration of brominated aromatics, including this compound, in rainbow trout revealed a correlation between BCF and octanol-water partition coefficient (Kow). Compounds with higher Kow values, indicating greater hydrophobicity, tend to exhibit higher bioconcentration and potentially greater environmental persistence. []
Q10: What analytical techniques are used to determine the presence and concentration of this compound in environmental samples?
A10: A combination of advanced analytical techniques is employed for the detection and quantification of this compound, including:
- Gas Chromatography coupled with Mass Spectrometry (GC/MS): This technique separates and identifies different compounds based on their retention time and mass-to-charge ratio. It is highly sensitive and widely used for analyzing environmental samples. []
- Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation compared to traditional GC, allowing for the detection and quantification of trace levels of this compound and other brominated pollutants in complex matrices. It can be coupled with various detectors, such as micro-electron capture detector (μECD) and electron capture negative chemical ionization time-of-flight mass spectrometry (ENCI-TOFMS) for increased sensitivity and selectivity towards halogenated compounds. [, ]
Q11: Are there methods for maintaining stable concentrations of hydrophobic compounds like this compound in aqueous toxicological tests?
A11: Yes, Partitioning Driven Administering (PDA) is a technique that utilizes a solid phase, such as an octadecyl Empore disk loaded with the test compound, to establish and maintain stable aqueous concentrations of hydrophobic organics, including this compound, in toxicological assays. []
Q12: How can the stability of compounds containing this compound be enhanced during synthesis?
A12: The stability of compounds like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, a precursor to Rubin’s Aldehyde, can be influenced by intramolecular interactions. For example, the presence of Br···Cl interactions, shorter than the sum of van der Waals radii, can hinder exocyclic C-C bond rotation and contribute to the stability of specific isomers. []
Q13: What are some other research areas related to this compound?
A13: Besides its environmental impact and synthetic utility, this compound serves as a precursor for synthesizing diverse molecules with potential applications in various fields:
- Organic Electronics: TrisK derivatives, synthesized via Sonogashira coupling with this compound, exhibit interesting self-assembling properties and potential applications in organic electronics. []
- Supramolecular Chemistry: 1,3,5-Tris(diisobutylhydroxysilyl)benzene, prepared from this compound, forms supramolecular hydrogen-bonded complexes with trans-bis(4-pyridyl)ethylene, contributing to the understanding of non-covalent interactions. []
- Magnetic Materials: this compound acts as a starting material for synthesizing polynucleating bridging ligands that can coordinate multiple metal centers, potentially leading to materials with interesting magnetic properties. []
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